molecular formula C11H15BrO3 B14898961 tert-Butyl 3-(5-bromofuran-2-yl)propanoate

tert-Butyl 3-(5-bromofuran-2-yl)propanoate

Cat. No.: B14898961
M. Wt: 275.14 g/mol
InChI Key: PRSAKDCBJROLEE-UHFFFAOYSA-N
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Description

tert-Butyl 3-(5-bromofuran-2-yl)propanoate: is an organic compound with the molecular formula C11H15BrO3 and a molecular weight of 275.14 g/mol . This compound is characterized by the presence of a bromine atom attached to a furan ring, which is further connected to a propanoate ester group. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(5-bromofuran-2-yl)propanoate typically involves the bromination of a furan derivative followed by esterification. One common method includes the bromination of furan using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield 5-bromofuran. This intermediate is then reacted with tert-butyl acrylate in the presence of a base such as potassium carbonate (K2CO3) to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(5-bromofuran-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl 3-(5-bromofuran-2-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-bromofuran-2-yl)propanoate is primarily related to its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various substitution reactions, where it can form covalent bonds with nucleophiles. The furan ring also contributes to its reactivity, enabling it to undergo oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or reagents used .

Comparison with Similar Compounds

Comparison: tert-Butyl 3-(5-bromofuran-2-yl)propanoate is unique due to the presence of the bromofuran moiety, which imparts distinct reactivity and properties compared to other similar compounds. The furan ring provides additional sites for functionalization, making it a versatile intermediate in organic synthesis. In contrast, other similar compounds may have different heterocyclic rings or substituents, leading to variations in their chemical behavior and applications .

Properties

Molecular Formula

C11H15BrO3

Molecular Weight

275.14 g/mol

IUPAC Name

tert-butyl 3-(5-bromofuran-2-yl)propanoate

InChI

InChI=1S/C11H15BrO3/c1-11(2,3)15-10(13)7-5-8-4-6-9(12)14-8/h4,6H,5,7H2,1-3H3

InChI Key

PRSAKDCBJROLEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(O1)Br

Origin of Product

United States

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